REACTION_CXSMILES
|
[CH:1]1([CH2:6][CH:7]([C:11](O)=O)[C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.N1CCCCC1.C=O>CCO>[CH:1]1([CH2:6][C:7](=[CH2:11])[C:8]([OH:10])=[O:9])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CC(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 1N HCl to a pH=1
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography (SiO2, 10% acetone in DCM), which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CC(C(=O)O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.65 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |